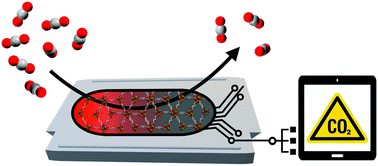Metal–organic framework based systems for CO2 sensing
Journal of Materials Chemistry C Pub Date: 2021-08-18 DOI: 10.1039/D1TC02249K
Abstract
Monitoring CO2 levels in the atmosphere as well as in work place environments is strictly regulated. Commercial sensors based on polymeric materials have low operating temperature, yet exhibit low selectivity. Molecular systems such as metal–organic frameworks (MOFs) are promising materials that can be used for CO2 sensing applications. They are formed through strong interactions between metal ions or clusters with easy-to-modify organic linkers and have exceptionally high surface areas and well-defined accessible pores. The host–guest interactions in MOFs and their responsiveness to physical and chemical stimuli can be exploited to address the critical issues in chemical sensing applications, such as fast response, sensitivity and specificity. This review provides an overview of the techniques that can be used to detect CO2 through the use of MOFs, highlighting the most promising MOF materials that exhibit CO2 sensing properties. The potential of MOFs in the development of CO2 sensors is also discussed.


Recommended Literature
- [1] Highly crosslinked polyesters prepared by ring-opening copolymerization of epoxidized baru nut and macaw palm oils with cyclic anhydrides†
- [2] Contents list
- [3] Effects of micro-bubbles on the nucleation and morphology of gas hydrate crystals
- [4] Biomedical applications of cationic clay minerals
- [5] Shape dependent photocatalytic H2 evolution of a zinc porphyrin†
- [6] Novel self-assembling system based on resorcinarene and cationic surfactant†
- [7] Facile synthesis of sulfide Bi13S18I2 as a promising anode material for a lithium-ion battery†
- [8] Defect structure and percolation in the packing of bidispersed particles on a sphere†
- [9] Improvement of electric field-induced strain and energy storage density properties in lead-free BNKT-based ceramics modified by BFT doping
- [10] Efficient basis sets for core-excited states motivated by Slater's rules†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 16284-60-9
-
CAS no.: 165253-31-6









